molecular formula C21H25ClN2O2 B11451010 N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide

N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide

Cat. No.: B11451010
M. Wt: 372.9 g/mol
InChI Key: XAJWMWFANBOTLV-UHFFFAOYSA-N
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Description

N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring, a tert-butyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the benzoxazine intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-methylbenzamide
  • N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-fluorobenzamide
  • N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-bromobenzamide

Uniqueness

N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[2-(3-tert-butyl-2,4-dihydro-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide

InChI

InChI=1S/C21H25ClN2O2/c1-21(2,3)24-13-17-12-15(4-9-19(17)26-14-24)10-11-23-20(25)16-5-7-18(22)8-6-16/h4-9,12H,10-11,13-14H2,1-3H3,(H,23,25)

InChI Key

XAJWMWFANBOTLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2=C(C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)Cl)OC1

Origin of Product

United States

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